molecular formula C10H13NO3 B15238107 (3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid

(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid

Cat. No.: B15238107
M. Wt: 195.21 g/mol
InChI Key: XHNOLNAVDVZKST-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a hydroxy group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3-hydroxy-4-methylbenzaldehyde and an appropriate amino acid derivative. The reaction typically proceeds through a series of steps, including condensation, reduction, and protection/deprotection of functional groups .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-amino-3-(3-oxo-4-methylphenyl)propanoic acid, while nitration of the aromatic ring can produce 3-amino-3-(3-hydroxy-4-nitro-4-methylphenyl)propanoic acid .

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways .

Medicine

In medicine, this compound has potential therapeutic applications. It can be used in the development of drugs targeting specific enzymes or receptors involved in various diseases .

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various formulations and products .

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a hydroxy group on a methyl-substituted phenyl ring.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-7(4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

XHNOLNAVDVZKST-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

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